p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes an aromatic ring, an ester group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride typically involves multiple steps. One common method starts with the esterification of p-nitrobenzoic acid to form the ethyl ester, followed by reduction of the nitro group to an amino group. The amino group is then reacted with butylamine to form the butylamino derivative. Finally, the compound is converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. Continuous-flow systems can achieve high conversion rates and selectivity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce various derivatives depending on the nucleophile involved .
Wissenschaftliche Forschungsanwendungen
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use as a local anesthetic due to its structural similarity to known anesthetics like benzocaine.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may block sodium ion channels in nerve cells, preventing the generation and conduction of nerve impulses. This action reduces pain sensation and provides temporary relief .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Lidocaine: An amide-type local anesthetic with a similar mechanism of action.
Uniqueness
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the butylamino group and the combination of ester and amide functionalities.
Eigenschaften
CAS-Nummer |
97555-45-8 |
---|---|
Molekularformel |
C16H25ClN2O3 |
Molekulargewicht |
328.83 g/mol |
IUPAC-Name |
butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H |
InChI-Schlüssel |
VKLYBWGNFDJEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.